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Compound of Interest

Compound Name: 6-Fluoro-2-methyl-4-chromanone

Cat. No.: B1301872

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties,
synthesis, and potential biological significance of 6-Fluoro-2-methyl-4-chromanone. The
information is curated for researchers and professionals in the fields of medicinal chemistry,
pharmacology, and drug development.

Core Chemical Properties

6-Fluoro-2-methyl-4-chromanone is a fluorinated heterocyclic compound belonging to the
chromanone class. The presence of a fluorine atom at the 6-position and a methyl group at the
2-position of the chromanone scaffold can significantly influence its physicochemical and
biological properties.
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Property Value Reference
Molecular Formula C10HoFO2 [1]
Molecular Weight 180.18 g/mol [1]
CAS Number 88754-96-5
White to light yellow to light
Appearance (2]
orange powder/crystal
Purity >97.0% (GC) [2]
Melting Point 69.0-72.0°C
6-fluoro-2-methyl-2,3-dihydro-
IUPAC Name

4H-chromen-4-one

Canonical SMILES

CC1CC(=0)C2=C(01)C=C(C=
C2)F

InChl Key

RPAIBTVEPAACRP-
UHFFFAOYSA-N

Synthesis of 6-Fluoro-2-methyl-4-chromanone

The synthesis of 2-substituted chroman-4-ones can be achieved through a base-mediated

aldol condensation of the corresponding 2'-hydroxyacetophenone with an appropriate

aldehyde. A general and efficient method utilizes microwave irradiation to facilitate the reaction.

[3]

Experimental Protocol: Microwave-Assisted Synthesis

This protocol is adapted from a general procedure for the synthesis of chroman-4-one

derivatives.[3]

Materials:

e 5'-Fluoro-2'-hydroxyacetophenone

o Acetaldehyde (or a suitable precursor)
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 Diisopropylamine (DIPA)

e Ethanol (EtOH)

e Dichloromethane (CH2Cl2)

e 1 M Hydrochloric acid (HCI)

e 10% Sodium hydroxide (NaOH) solution
e Brine

o Magnesium sulfate (MgSQOa4)

Procedure:

» In a microwave-safe vessel, dissolve 5'-fluoro-2'-hydroxyacetophenone in ethanol (0.4 M
solution).

e Add acetaldehyde (1.1 equivalents) and diisopropylamine (DIPA) (1.1 equivalents) to the
solution.

o Seal the vessel and heat the reaction mixture using microwave irradiation at 160-170 °C for
1 hour.

 After cooling, dilute the reaction mixture with dichloromethane.

e Wash the organic layer sequentially with 10% aqueous NaOH, 1 M aqueous HCI, water, and
finally brine.

» Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure.

 Purify the crude product by flash column chromatography to yield 6-Fluoro-2-methyl-4-
chromanone.
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Microwave-Assisted Synthesis Workflow

Reactants
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Microwave-Assisted Synthesis Workflow

Spectroscopic Data Analysis
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While specific experimental spectra for 6-Fluoro-2-methyl-4-chromanone are not readily
available in the public domain, an analysis of the expected spectral data can be inferred from
the known data of closely related analogs such as 6-Methyl-4-chromanone and 6-Fluoro-4-
chromanone.[4][5][6]

Predicted *H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the
methine and methylene protons of the dihydropyranone ring, and the methyl protons.

Predicted Chemical Shift

Proton Assignment Multiplicity
(3, ppm)

Aromatic H (H-5, H-7, H-8) 70-79 m

Methine H (H-2) 44-4.6 m

Methylene H (H-3) 27-29 m

Methyl H (-CHs) 1.2-15 d

Predicted **C NMR Spectral Data

The carbon NMR spectrum will be characterized by signals corresponding to the carbonyl
carbon, aromatic carbons (with C-F coupling), and the aliphatic carbons of the heterocyclic ring
and the methyl group.

Carbon Assignment Predicted Chemical Shift (6, ppm)
Carbonyl C (C-4) 190 - 193

Aromatic C-F (C-6) 155 - 160 (d, 1JCF)

Aromatic C (C-5, C-7, C-8, C-4a, C-8a) 115-162

Methine C (C-2) 78 - 80

Methylene C (C-3) 42 - 44

Methyl C (-CHs) 20-23
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Predicted IR Spectral Data

The infrared spectrum will exhibit characteristic absorption bands for the carbonyl group,
aromatic C-H and C=C bonds, and the C-F bond.

Functional Group Predicted Wavenumber (cm~?)
C=0 (carbonyl) stretch 1680 - 1700
Aromatic C-H stretch 3000 - 3100
Aliphatic C-H stretch 2850 - 3000
Aromatic C=C stretch 1500 - 1600
C-O (ether) stretch 1200 - 1300
C-F stretch 1100 - 1250

Predicted Mass Spectrometry Fragmentation

In mass spectrometry, 6-Fluoro-2-methyl-4-chromanone is expected to show a molecular ion
peak [M]* at m/z 180. The fragmentation pattern would likely involve the loss of the methyl
group, cleavage of the dihydropyranone ring, and potentially a retro-Diels-Alder reaction.

Fragment lon Predicted m/z
M]* 180

[M - CH3]* 165

[M - C2H4Q]™* (from retro-Diels-Alder) 136

lon from cleavage of the heterocyclic ring Various

Potential Biological Activity and Signaling Pathways

The chromanone scaffold is recognized as a "privileged structure” in medicinal chemistry, with
derivatives exhibiting a wide range of pharmacological activities, including anticancer, anti-
inflammatory, antimicrobial, and antiviral properties.[7]
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SIRT2 Inhibition

Substituted chroman-4-ones have been identified as selective inhibitors of Sirtuin 2 (SIRT2), an
enzyme implicated in aging-related diseases such as neurodegenerative disorders.[3] The
fluorine substitution at the 6-position may enhance the inhibitory potency and selectivity of 6-
Fluoro-2-methyl-4-chromanone towards SIRT2.

Hypothesized SIRT2 Inhibition Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [In-Depth Technical Guide to 6-Fluoro-2-methyl-4-
chromanone]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1301872#6-fluoro-2-methyl-4-chromanone-chemical-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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